molecular formula C6H2N4O2 B1221820 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile CAS No. 36023-64-0

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile

Cat. No.: B1221820
CAS No.: 36023-64-0
M. Wt: 162.11 g/mol
InChI Key: OTVDGBINMCDFTF-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile is a heterocyclic compound with the molecular formula C6H2N4O2. It is known for its unique structure, which includes a pyrazine ring with two cyano groups and two keto groups.

Mechanism of Action

Mode of Action

It has been reported that the compound can form a salt via hydrogen bonding interactions . This suggests that it may interact with its targets through similar mechanisms, potentially altering their function or activity.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Biochemical Analysis

Biochemical Properties

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form hydrogen bonds, which facilitate its interaction with other molecules. For instance, it has been reported to interact with 4,4′-bipyridine through hydrogen bonding, leading to the formation of a supramolecular structure . These interactions are crucial for its biochemical activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can form stable hydrogen-bonded structures, which may contribute to its persistence in biological systems

Preparation Methods

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dicyano-1,4,5,6-tetrahydropyrazine-5,6-dione with suitable reagents can yield the desired compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile has several scientific research applications:

Comparison with Similar Compounds

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile can be compared with similar compounds such as:

Properties

IUPAC Name

5,6-dioxo-1,4-dihydropyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4O2/c7-1-3-4(2-8)10-6(12)5(11)9-3/h(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVDGBINMCDFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NC(=O)C(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36023-64-0
Record name 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile interact with metal ions?

A: this compound, often deprotonated to its dianionic form (tdpd2−), acts as a bridging ligand, coordinating to metal ions like copper(II), manganese(II), and zinc(II). This interaction forms the basis for constructing one-dimensional and two-dimensional coordination polymers. [, , , ] For example, in the presence of pyrazine, it forms complexes like {[M(H2O)4(pyz)][M(tdpd)2(pyz)]·6(H2O)}n, where M can be Co or Zn. []

Q2: What role does hydrogen bonding play in the supramolecular structures formed by this compound?

A: Hydrogen bonding is crucial in directing the self-assembly of supramolecular structures involving this compound. The molecule can participate in triple hydrogen bond formations. When combined with molecules containing complementary hydrogen bonding sites, like melamine, it creates robust and predictable supramolecular architectures. [, ]

Q3: Has this compound been used in the synthesis of polymers beyond coordination polymers?

A: Yes, this compound serves as a valuable precursor in polyamide synthesis. [] Its dicarbonitrile functionality enables polymerization with diamines, yielding high-melting polyamides with potentially valuable thermal properties.

Q4: Are there any studies investigating the magnetic properties of complexes containing this compound?

A: Research indicates that copper(II) coordination polymers incorporating this compound exhibit antiferromagnetic coupling between the copper(II) ions. [] This suggests potential applications in the field of magnetic materials. Furthermore, in-situ magnetic susceptibility measurements have been used to study the structural transformations of cobalt complexes with this compound and pyrazine ligands. []

Q5: What analytical techniques are commonly employed to characterize this compound and its complexes?

A: Single-crystal X-ray diffraction plays a critical role in determining the crystal structures of this compound-containing complexes. [, , , , , ] Additionally, techniques like powder X-ray diffraction are used to study structural transformations and identify different phases. [] Magnetic susceptibility measurements provide insights into magnetic properties. [, ]

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